molecular formula C29H25N5O5S B303545 N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide

Cat. No. B303545
M. Wt: 555.6 g/mol
InChI Key: DFGBCBYJCQDXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide is its potential as a therapeutic agent for various diseases. It has also been found to exhibit low toxicity in animal models, making it a promising candidate for further studies. However, one of the limitations of using N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-(3-aminophenyl)-2,5-dioxo-pyrrolidine-1-carboxylic acid with 5,6-bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with acetic anhydride to form N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide.

Scientific Research Applications

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide

Molecular Formula

C29H25N5O5S

Molecular Weight

555.6 g/mol

IUPAC Name

N-[4-[3-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C29H25N5O5S/c1-17(35)30-20-8-10-21(11-9-20)34-25(36)16-24(28(34)37)40-29-31-26(18-4-12-22(38-2)13-5-18)27(32-33-29)19-6-14-23(39-3)15-7-19/h4-15,24H,16H2,1-3H3,(H,30,35)

InChI Key

DFGBCBYJCQDXDN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C(N=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C(N=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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